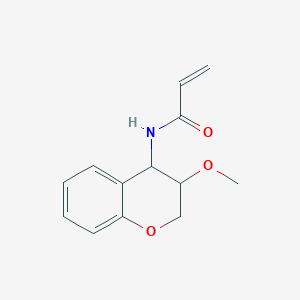

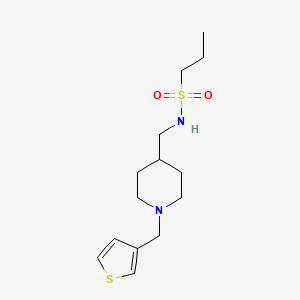

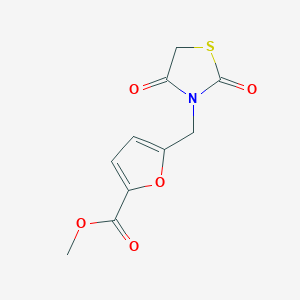

2,2-二甲基-1-(3-(嘧啶-4-氧基)哌啶-1-基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidine derivatives, which are important synthetic fragments for designing drugs . The synthesis of these compounds is widespread and has been the subject of many scientific papers . Specific methods of synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidine derivatives, which this compound is a part of, have been the subject of extensive research in terms of their chemical reactions . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用

二肽基肽酶 IV (DPP IV) 抑制剂

该化合物属于一类已被研究其作为二肽基肽酶 IV (DPP IV) 抑制剂的潜力的物质。DPP IV 在葡萄糖代谢中起着至关重要的作用,是 2 型糖尿病治疗的一个靶点。DPP IV 抑制剂可以提高肠促胰岛素激素的水平,进而促进胰岛素分泌,并为管理糖尿病提供一种治疗方法。对 DPP IV 抑制剂的研究已经确定了包括嘧啶在内的各种化学基团,作为有效的抗糖尿病药物。该领域的深入研究强调了对具有最佳疗效和安全性特征的新型抑制剂的持续探索 (Mendieta、Tarragó 和 Giralt,2011)。

吡喃嘧啶衍生物的合成

吡喃嘧啶核心在药物化学中很重要,因为它们的生物利用度和广泛的合成应用。这些核心用作各种药物制剂的前体。所讨论的化合物由于其嘧啶基成分,与该研究领域密切相关。吡喃嘧啶的研究涉及探索使用杂化催化剂的合成途径,以开发具有潜在治疗应用的新分子。该领域突出了该化合物在药物发现中的相关性,特别是对于需要新型治疗剂的疾病 (Parmar、Vala 和 Patel,2023)。

在抗炎和抗真菌活性中的作用

具有嘧啶结构的化合物已被探索其抗炎和抗真菌活性。这项探索是更广泛的研究工作的一部分,旨在了解控制嘧啶衍生物生物功效的构效关系 (SAR)。这些研究旨在开发能够有效治疗炎症和真菌感染的新药,展示了嘧啶衍生物在解决广泛的病理状况中的效用 (Rashid 等人,2021)。

光学传感器的发展

嘧啶衍生物也是光学传感器发展的组成部分。这些化合物由于能够形成配位键和氢键,已被用作各种化学物质检测中的传感探针。在传感器技术中的应用突出了嘧啶化合物在药物之外的多功能性,突出了它们在分析化学和环境监测中的潜力 (Jindal 和 Kaur,2021)。

作用机制

Target of Action

The primary target of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, thereby modulating this pathway .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one”, is an important task of modern organic chemistry .

属性

IUPAC Name |

2,2-dimethyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXVCXUTMWNSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)

![Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632063.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2632065.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)

![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)